molecular formula C47H52N7O7P B12387884 N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite

N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite

Cat. No.: B12387884
M. Wt: 857.9 g/mol
InChI Key: JVRBQNAFQWBIAU-NCXGNJMUSA-N
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Description

N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite involves multiple steps. The key steps include the protection of functional groups, the formation of the phosphoramidite linkage, and the final deprotection. The process typically starts with the protection of the 5’-hydroxyl group of deoxyadenosine using a dimethoxytrityl (DMTr) group. The N6 position is protected with a benzoyl (Bz) group. The 2’-hydroxyl group is then converted to a cyanoethyl (CED) phosphoramidite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the desired phosphoramidite compound and various by-products that are removed during purification .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite is unique due to its specific structural modifications, which enhance its stability and functionality in nucleic acid synthesis. Unlike other adenosine analogs, it has a combination of protective groups that allow for precise control during oligonucleotide synthesis .

Properties

Molecular Formula

C47H52N7O7P

Molecular Weight

857.9 g/mol

IUPAC Name

N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41?,46+,62?/m0/s1

InChI Key

JVRBQNAFQWBIAU-NCXGNJMUSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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